

5-Iodo-2-methylanisole CAS number 220728-62-1

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **5-Iodo-2-methylanisole**

Cat. No.: **B1599727**

[Get Quote](#)

An In-depth Technical Guide to **5-Iodo-2-methylanisole** (CAS: 220728-62-1)

Introduction: Strategic Value in Synthesis

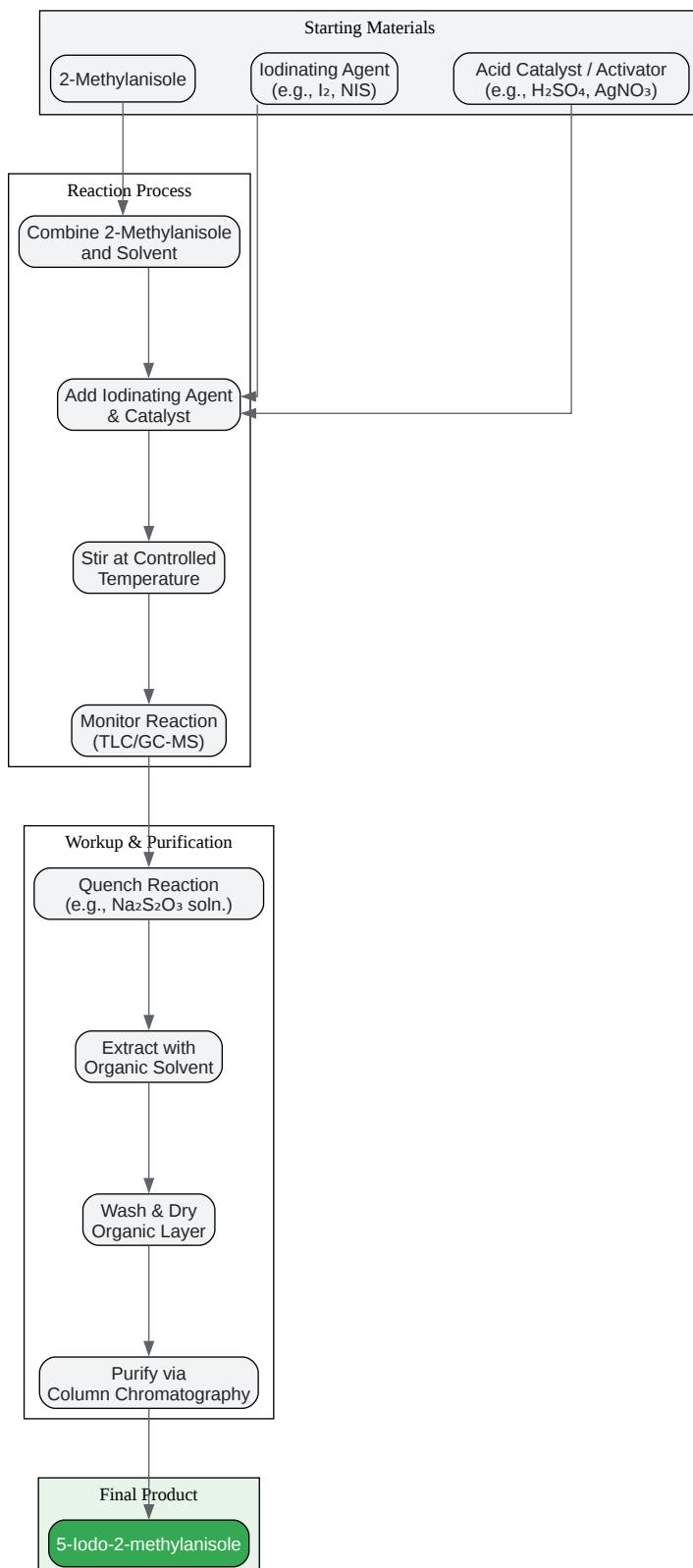
5-Iodo-2-methylanisole, also known as 4-Iodo-2-methoxytoluene, is a versatile aromatic organic compound that has emerged as a pivotal building block in modern medicinal and materials chemistry.^[1] Its strategic importance lies in the unique arrangement of its functional groups: an electron-donating methoxy group, a moderately activating methyl group, and a reactive iodo group on a benzene scaffold. This configuration renders the molecule an excellent substrate for a variety of cross-coupling reactions, enabling the facile introduction of complex molecular fragments. The iodine atom, in particular, serves as a highly effective leaving group in palladium-catalyzed transformations, making it a cornerstone intermediate for constructing carbon-carbon and carbon-nitrogen bonds—fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and advanced materials.^[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Handling Properties

A comprehensive understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring both safety and reproducibility. **5-Iodo-2-methylanisole** is a yellow liquid under ambient conditions, with solubility in common organic solvents.^[1] Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	220728-62-1	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₉ IO	[1] [2] [5]
Molecular Weight	248.06 g/mol	[1] [2] [5]
Appearance	Yellow liquid	[1]
Boiling Point	253-257 °C	[1]
Purity	≥ 98% (by GC)	[1]
MDL Number	MFCD06797971	[1] [2] [3]
PubChem ID	10890246	[1] [2]
Synonyms	4-ido-2-methoxytoluene, 4- ido-2-methoxy-1- methylbenzene	[1]

Safety & Handling


Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, ideally between 0-8 °C.[\[1\]](#) Keep away from heat, sparks, and open flames.[\[6\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists and prevent contact with skin and eyes.[\[7\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Synthesis Pathway: Electrophilic Iodination

5-Iodo-2-methylanisole is typically synthesized via the electrophilic aromatic substitution of its precursor, 2-methylanisole (o-methylanisole).[\[8\]](#)[\[9\]](#) The methoxy group is a strong activating,

ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the incoming electrophile (iodine) is predominantly directed to the para position relative to the powerful methoxy director, yielding the desired 5-iodo product.

[Click to download full resolution via product page](#)

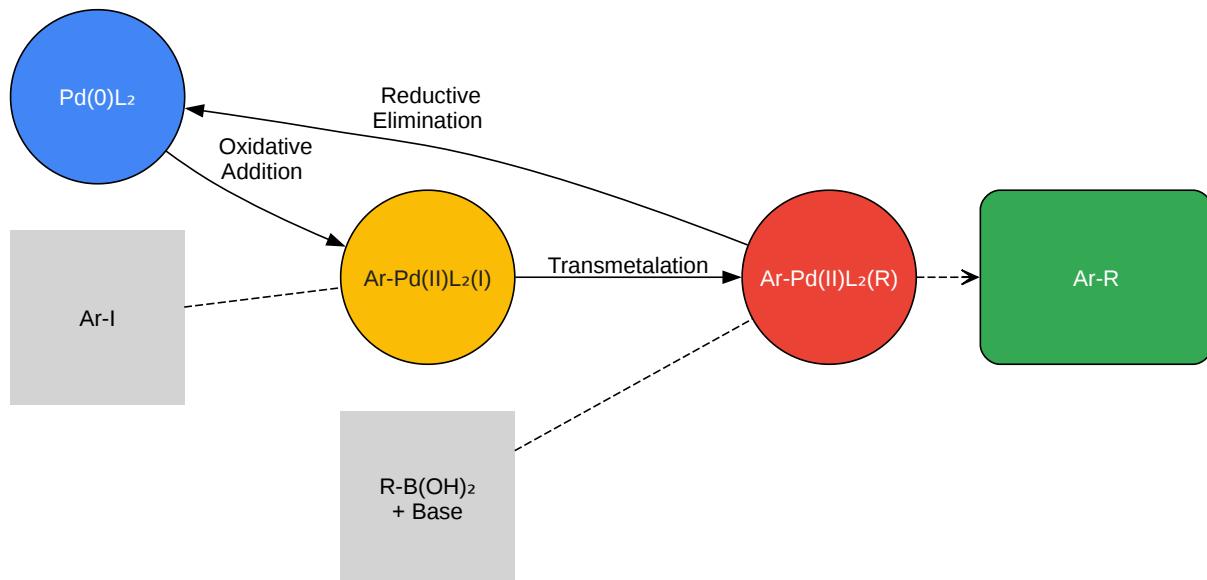
Caption: General workflow for the synthesis of **5-Iodo-2-methylanisole**.

Protocol: Synthesis of 5-Iodo-2-methylanisole

This protocol is a representative procedure based on established methods for the iodination of activated arenes.

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 2-methylanisole (1.0 eq.) and a suitable solvent such as acetic acid or dichloromethane.
- **Reagent Addition:** In a separate container, prepare a solution or slurry of the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq.), or molecular iodine (I_2) (1.1 eq.) with an activating agent like silver nitrate.
- **Reaction:** Cool the flask containing 2-methylanisole in an ice bath. Slowly add the iodinating agent mixture to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-12 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Workup:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($Na_2S_2O_3$) to consume any unreacted iodine.
- **Extraction:** If necessary, dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4). After filtration, concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure **5-Iodo-2-methylanisole**.

Core Reactivity: A Gateway to Molecular Complexity


The iodine substituent makes **5-Iodo-2-methylanisole** an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecules from simpler, readily available fragments.[\[10\]](#)[\[11\]](#)

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds.^[12] It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide, like **5-Iodo-2-methylanisole**, in the presence of a palladium catalyst and a base.^{[12][13]} The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality in Protocol Design:

- Catalyst: A Pd(0) source is required to initiate the catalytic cycle. While $\text{Pd}(\text{PPh}_3)_4$ can be used directly, a combination of a Pd(II) precatalyst like $\text{Pd}(\text{OAc})_2$ with phosphine ligands is often more robust and versatile.^[14]
- Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step, increasing overall efficiency.^[14]
- Base: A base like K_3PO_4 or Cs_2CO_3 is essential. It activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.^{[14][15]}
- Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water can play a beneficial role in dissolving the base and facilitating the formation of the reactive boronate species.^[14]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Inert Atmosphere: To a dry Schlenk flask equipped with a stir bar, add **5-Iodo-2-methylanisole** (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$; 2-5 mol%), the phosphine ligand (e.g., SPhos; 4-10 mol%), and the base (e.g., K_3PO_4 ; 2.5 eq.).
- Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to thoroughly remove oxygen, which can deactivate the catalyst.^[14]

- Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Architecting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.^{[16][17]} This reaction allows for the coupling of aryl halides, such as **5-Iodo-2-methylanisole**, with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.^{[18][19]} It has largely replaced harsher, classical methods due to its superior functional group tolerance and broader substrate scope.^[16]

Causality in Protocol Design:

- Catalyst/Ligand System: The choice of ligand is critical and substrate-dependent. Bidentate ligands or highly sterically hindered monodentate ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.^[16]
- Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.^[18] The base serves to deprotonate the amine nucleophile, forming the active amide species that coordinates to the palladium center.
- Inert Atmosphere: The $\text{Pd}(0)$ catalyst is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for success.^[18]
- Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$; 1-3 mol%), the appropriate phosphine ligand (e.g., Xantphos; 2-6 mol%), and the strong base (e.g., NaOtBu ; 1.4 eq.) to a dry Schlenk tube.

- Reagent Addition: Add **5-Iodo-2-methylanisole** (1.0 eq.) and the desired amine (1.2 eq.), followed by an anhydrous, degassed solvent such as toluene or dioxane.
- Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitoring: Monitor the reaction's progress by TLC or LC-MS.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium residues.
- Extraction & Purification: Separate the organic layer, wash with water and brine, then dry over anhydrous Na_2SO_4 . Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Spectroscopic Characterization Profile (Predicted)

While a publicly available, assigned spectrum for **5-Iodo-2-methylanisole** is not readily found, its ^1H and ^{13}C NMR spectra can be reliably predicted based on the analysis of its constituent parts: 2-methylanisole and the electronic effects of the iodine substituent.[\[20\]](#)

- ^1H NMR:
 - Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.
 - Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.3 ppm.
 - Aromatic Protons: Three protons will be present in the aromatic region (δ 6.5-8.0 ppm). The iodine atom is strongly deshielding. The proton ortho to the iodine (at C6) will be the most downfield, likely appearing as a doublet. The proton ortho to the methoxy group (at C3) will be the most upfield, likely as a doublet. The proton between the methyl and iodo groups (at C4) will appear as a doublet of doublets.
- ^{13}C NMR:
 - Methoxy Carbon (-OCH₃): Expected around δ 55-56 ppm.

- Methyl Carbon (-CH₃): Expected around δ 16-20 ppm.
- Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C5) will be significantly shifted upfield to $\sim\delta$ 85-95 ppm, a characteristic feature of iodoarenes. The carbon bearing the methoxy group (C2) will be the most downfield (δ \sim 158-160 ppm). The remaining four carbons will appear in the typical aromatic region (δ \sim 110-140 ppm).

Conclusion

5-Iodo-2-methylanisole (CAS: 220728-62-1) is more than a simple chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. By understanding the principles behind its synthesis and application—from the choice of catalyst in a Suzuki coupling to the necessity of an inert atmosphere in a Buchwald-Hartwig amination—researchers can fully leverage its potential to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. americanelements.com [americanelements.com]
- 3. 220728-62-1|5-Iodo-2-methylanisole|BLD Pharm [bldpharm.com]
- 4. 220728-62-1 | MFCD06797971 | 5-Iodo-2-methylanisole [aaronchem.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]

- 9. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 2-Methylanisole(578-58-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [5-Iodo-2-methylanisole CAS number 220728-62-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599727#5-iodo-2-methylanisole-cas-number-220728-62-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com